

# Metabolism and Biotransformation of (S)-Sunvozertinib: A Technical Overview

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## Compound of Interest

Compound Name: (S)-Sunvozertinib

Cat. No.: B11930561

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## Abstract

**(S)-Sunvozertinib** (also known as DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) mutations, including exon 20 insertions (exon20ins), which are typically resistant to other EGFR TKIs.<sup>[1]</sup> A thorough understanding of its metabolism and biotransformation is critical for optimizing its clinical use, predicting drug-drug interactions, and ensuring patient safety. This technical guide synthesizes the available public data on the metabolic fate of **(S)-Sunvozertinib** and provides illustrative experimental frameworks for its continued investigation. Preclinical and clinical studies have indicated that Sunvozertinib possesses desirable drug metabolism and pharmacokinetic (DMPK) properties.<sup>[1][2]</sup> It is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system, leading to the formation of an active demethylated metabolite, DZ0753.<sup>[2]</sup> Elimination of Sunvozertinib and its metabolites occurs predominantly through the feces.

## Pharmacokinetics and Excretion

Pharmacokinetic studies have been conducted in preclinical animal models and in human clinical trials. Sunvozertinib exhibits a pharmacokinetic profile suitable for once-daily oral administration.<sup>[1]</sup>

Table 1: Summary of Human Pharmacokinetic Parameters for **(S)-Sunvozertinib**

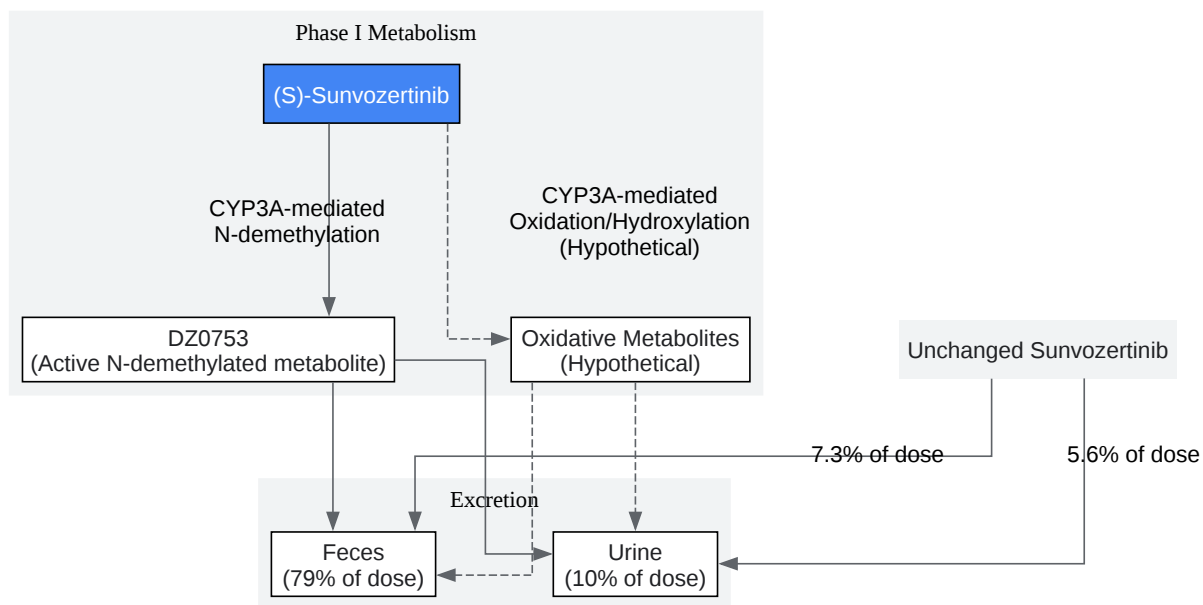
Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	~6 hours (range: 3-10 hours)	DrugBank Online
Apparent Volume of Distribution (Vd/F)	2116 L (81% CV)	DrugBank Online
Plasma Protein Binding (in vitro)	89% to 94%	[2]
Mean Elimination Half-life (t1/2)	50 hours (27% CV)	DrugBank Online
Mean Apparent Clearance (CL/F)	29 L/h (54% CV)	DrugBank Online
Route of Elimination		
Feces (% of radiolabeled dose)	79% (7.3% as unchanged drug)	[2]
Urine (% of radiolabeled dose)	10% (5.6% as unchanged drug)	[2]

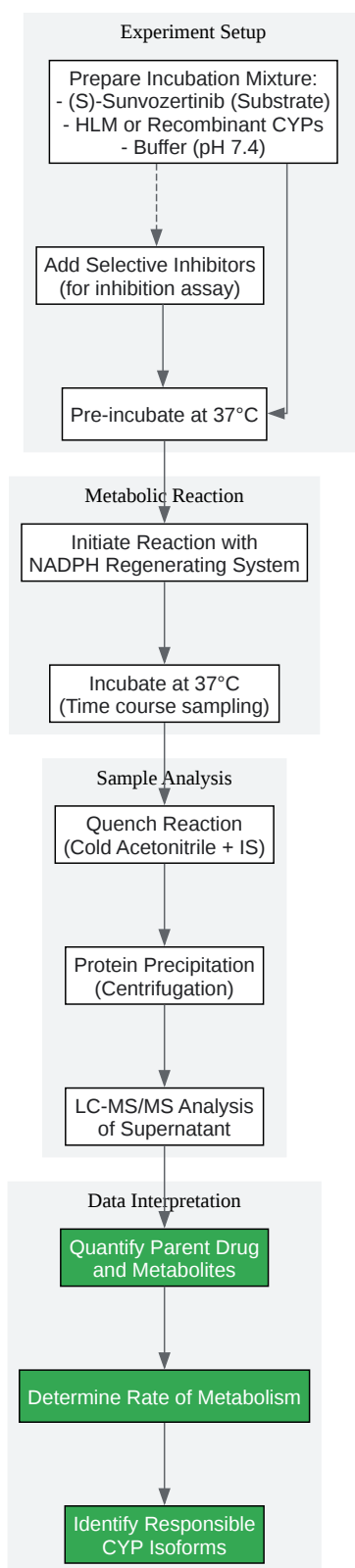
Note: This table summarizes data from publicly available sources. CV: Coefficient of Variation.

## Biotransformation and Metabolic Pathways

The biotransformation of **(S)-Sunvozertinib** is primarily hepatic. The main metabolic pathway identified is N-demethylation, mediated by CYP3A enzymes, resulting in the formation of an active metabolite, DZ0753.[2] The area under the curve (AUC) of DZ0753 is approximately 10% of the parent compound, Sunvozertinib.[2] The complete chemical structure of DZ0753 and other potential minor metabolic pathways have not been fully characterized in the available literature.

Based on the known metabolism of similar TKIs and the structure of Sunvozertinib, other plausible metabolic reactions could include oxidation and hydroxylation. The diagram below illustrates a plausible, though not fully confirmed, metabolic pathway for **(S)-Sunvozertinib**.





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